molecular formula C9H20N8OS2 B11096753 2,2'-(1,3-Diethyl-2-oxoimidazolidine-4,5-diyl)dihydrazinecarbothioamide

2,2'-(1,3-Diethyl-2-oxoimidazolidine-4,5-diyl)dihydrazinecarbothioamide

Cat. No.: B11096753
M. Wt: 320.4 g/mol
InChI Key: XNJAYWNMCKSAIJ-UHFFFAOYSA-N
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Description

2-{5-[2-(AMINOCARBOTHIOYL)HYDRAZINO]-1,3-DIETHYL-2-OXO-4-IMIDAZOLIDINYL}-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes multiple functional groups such as hydrazino, carbothioyl, and imidazolidinyl moieties. These functional groups contribute to its reactivity and potential utility in different chemical reactions and applications.

Preparation Methods

The synthesis of 2-{5-[2-(AMINOCARBOTHIOYL)HYDRAZINO]-1,3-DIETHYL-2-OXO-4-IMIDAZOLIDINYL}-1-HYDRAZINECARBOTHIOAMIDE involves several steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the imidazolidinyl core: This step involves the reaction of diethylamine with a suitable carbonyl compound to form the imidazolidinyl ring.

    Introduction of the hydrazino group: The hydrazino group is introduced through the reaction of the imidazolidinyl intermediate with hydrazine hydrate under controlled conditions.

    Addition of the carbothioyl group: The final step involves the reaction of the hydrazino intermediate with a suitable thiocarbonyl reagent to introduce the carbothioyl group.

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

2-{5-[2-(AMINOCARBOTHIOYL)HYDRAZINO]-1,3-DIETHYL-2-OXO-4-IMIDAZOLIDINYL}-1-HYDRAZINECARBOTHIOAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

    Condensation: Condensation reactions can lead to the formation of larger molecules through the combination of the compound with other reactants.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-{5-[2-(AMINOCARBOTHIOYL)HYDRAZINO]-1,3-DIETHYL-2-OXO-4-IMIDAZOLIDINYL}-1-HYDRAZINECARBOTHIOAMIDE has several scientific research applications, including:

    Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-{5-[2-(AMINOCARBOTHIOYL)HYDRAZINO]-1,3-DIETHYL-2-OXO-4-IMIDAZOLIDINYL}-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

2-{5-[2-(AMINOCARBOTHIOYL)HYDRAZINO]-1,3-DIETHYL-2-OXO-4-IMIDAZOLIDINYL}-1-HYDRAZINECARBOTHIOAMIDE can be compared with other similar compounds, such as:

Properties

Molecular Formula

C9H20N8OS2

Molecular Weight

320.4 g/mol

IUPAC Name

[[5-(2-carbamothioylhydrazinyl)-1,3-diethyl-2-oxoimidazolidin-4-yl]amino]thiourea

InChI

InChI=1S/C9H20N8OS2/c1-3-16-5(12-14-7(10)19)6(13-15-8(11)20)17(4-2)9(16)18/h5-6,12-13H,3-4H2,1-2H3,(H3,10,14,19)(H3,11,15,20)

InChI Key

XNJAYWNMCKSAIJ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(C(N(C1=O)CC)NNC(=S)N)NNC(=S)N

Origin of Product

United States

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